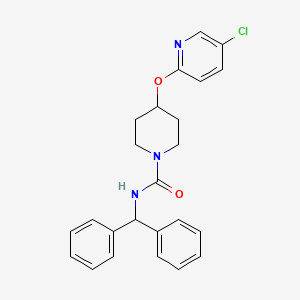

N-benzhydryl-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzhydryl-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. It is also known as BZP and has been extensively studied for its potential applications in scientific research. BZP has shown promising results in various fields, including neuroscience, pharmacology, and medicinal chemistry.

Applications De Recherche Scientifique

Synthesis and Pharmacological Applications

Piperidine derivatives, such as N-benzhydryl-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide, are crucial in drug design and play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and alkaloids . The synthesis of these compounds is widespread due to their importance in creating medicinal blocks for drugs.

Biological Activity and Drug Discovery

The piperidine moiety is a common structure in many biologically active compounds. Research has shown that modifications to the piperidine ring can lead to the discovery of potential drugs with various pharmacological activities . This includes the development of new therapeutic agents with improved efficacy and safety profiles.

Protein Kinase B (PKB/Akt) Inhibition

Piperidine derivatives have been identified as selective and orally active inhibitors of Protein Kinase B (PKB, also known as Akt), which is an important component of intracellular signaling pathways regulating growth and survival. This makes them potential antitumor agents . The optimization of lipophilic substitution within a series of piperidine derivatives provided ATP-competitive inhibitors with significant selectivity .

Anti-tubercular Agents

There is ongoing research into piperidine derivatives as potent anti-tubercular agents. Novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are structurally related to N-benzhydryl-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide, have been designed and evaluated for their anti-tubercular activity .

Chemical Synthesis and Functionalization

Piperidine derivatives are also important in chemical synthesis. They are used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions are crucial for the development of fast and cost-effective methods for the synthesis of biologically active piperidines.

Pharmacokinetics and Drug Metabolism

The study of piperidine derivatives extends to their pharmacokinetics and metabolism. Understanding the metabolic pathways, bioavailability, and clearance of these compounds is essential for developing effective and safe pharmaceuticals .

Targeted Therapies

Piperidine derivatives are being explored for targeted therapies, especially in cancer treatment. By inhibiting specific pathways or proteins, such as PKB, these compounds can provide a targeted approach to treat various cancers .

Molecular Modeling and Drug Design

Lastly, piperidine derivatives are used in molecular modeling and drug design. Their versatile structure allows for the creation of a wide range of compounds with potential therapeutic applications. Researchers utilize computational methods to predict the biological activity and optimize the pharmacological properties of these derivatives .

Propriétés

IUPAC Name |

N-benzhydryl-4-(5-chloropyridin-2-yl)oxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN3O2/c25-20-11-12-22(26-17-20)30-21-13-15-28(16-14-21)24(29)27-23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,21,23H,13-16H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIYUKUAZRCTAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzhydryl-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methylphenyl)-5-oxo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyrrolidine-3-carboxamide](/img/structure/B2855517.png)

![ethyl 2-(2-(pyrimidin-2-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2855519.png)

![3-Phenyl-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2855521.png)

![Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2855530.png)